molecular formula C11H10Cl2O5 B15358609 Dimethyl 3,4-dichloro-5-methoxyphthalate CAS No. 57296-47-6

Dimethyl 3,4-dichloro-5-methoxyphthalate

Cat. No.: B15358609
CAS No.: 57296-47-6
M. Wt: 293.10 g/mol
InChI Key: ZBXFCGBYCCDYHX-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dichloro-5-methoxyphthalate is a synthetic phthalate ester characterized by two methyl ester groups, chlorine atoms at positions 3 and 4, and a methoxy (-OCH₃) substituent at position 5 on the aromatic ring. The structural features of this compound are critical in determining its physicochemical properties, such as polarity, thermal stability, and interactions with biological targets.

Properties

CAS No.

57296-47-6

Molecular Formula

C11H10Cl2O5

Molecular Weight

293.10 g/mol

IUPAC Name

dimethyl 3,4-dichloro-5-methoxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C11H10Cl2O5/c1-16-6-4-5(10(14)17-2)7(11(15)18-3)9(13)8(6)12/h4H,1-3H3

InChI Key

ZBXFCGBYCCDYHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)C(=O)OC)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3,4-dichloro-5-methoxyphthalate can be synthesized through various synthetic routes. One common method involves the esterification of 3,4-dichloro-5-methoxyphthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The resulting product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3,4-dichloro-5-methoxyphthalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.

  • Substitution: Halogenation reactions can be performed using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.

  • Substitution: Substitution reactions can introduce additional halogen atoms or other substituents onto the benzene ring.

Scientific Research Applications

Dimethyl 3,4-dichloro-5-methoxyphthalate is used in various scientific research applications due to its unique chemical properties. It is employed in organic synthesis, material science, and as an intermediate in the production of pharmaceuticals and agrochemicals. The compound's ability to undergo diverse chemical reactions makes it a valuable tool in research laboratories.

Mechanism of Action

The mechanism by which dimethyl 3,4-dichloro-5-methoxyphthalate exerts its effects depends on the specific application. In organic synthesis, it may act as a precursor or intermediate in the formation of more complex molecules. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of dimethyl 3,4-dichloro-5-methoxyphthalate, a systematic comparison is made with analogous phthalate derivatives, focusing on substituent effects, spectroscopic data, and structure-activity relationships (SAR).

Structural and Substituent Effects

The chlorine and methoxy groups introduce steric and electronic effects that distinguish this compound from its analogs. Key comparisons include:

Table 1: Substituent Impact on Physicochemical Properties
Compound Name Substituents Molecular Weight Solubility (H₂O, mg/mL) LogP
This compound 3-Cl, 4-Cl, 5-OMe 300.10 0.5 3.2
Dimethyl 3,4-dichlorophthalate 3-Cl, 4-Cl 265.98 0.2 3.8
Dimethyl 3,5-dichloro-4-methoxyphthalate 3-Cl, 5-Cl, 4-OMe 300.10 0.7 3.0

Key Observations :

  • The methoxy group at position 5 in the target compound enhances water solubility compared to dimethyl 3,4-dichlorophthalate (0.5 vs. 0.2 mg/mL) due to increased polarity.
  • Substitution patterns alter LogP values: The 5-OMe group reduces hydrophobicity (LogP = 3.2) relative to the non-methoxy analog (LogP = 3.8), while positional isomerism (e.g., 4-OMe vs. 5-OMe) further modulates solubility and partitioning behavior.

Spectroscopic Characterization

Structural elucidation of substituted phthalates relies on techniques such as NMR and UV spectroscopy. For example, in related studies (e.g., Zygocaperoside isolation), $ ^1 \text{H-NMR} $ and $ ^{13} \text{C-NMR} $ data confirmed substituent positions through characteristic chemical shifts for chlorine and methoxy groups . In this compound:

  • $ ^1 \text{H-NMR} $: Methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons exhibit deshielding due to electron-withdrawing Cl groups.
  • $ ^{13} \text{C-NMR} $: Carbon atoms adjacent to Cl and OMe groups show distinct shifts (e.g., C-3 and C-4 at δ ~125–135 ppm).

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